molecular formula C17H13NO3 B8030997 2-(Benzyloxy)-6-nitronaphthalene

2-(Benzyloxy)-6-nitronaphthalene

Cat. No.: B8030997
M. Wt: 279.29 g/mol
InChI Key: HRRQUQNHQBJJTO-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-6-nitronaphthalene is a naphthalene derivative featuring a benzyloxy group (-OCH₂C₆H₅) at position 2 and a nitro group (-NO₂) at position 6. The nitro group’s electron-withdrawing nature distinguishes it from bromo (halogen) and hydroxy (electron-donating) substituents, influencing reactivity, stability, and applications in pharmaceuticals or organic synthesis .

Properties

IUPAC Name

2-nitro-6-phenylmethoxynaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3/c19-18(20)16-8-6-15-11-17(9-7-14(15)10-16)21-12-13-4-2-1-3-5-13/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRRQUQNHQBJJTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-6-nitronaphthalene typically involves the nitration of 2-(Benzyloxy)naphthalene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired position.

Industrial Production Methods: Industrial production of 2-(Benzyloxy)-6-nitronaphthalene may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group acts as a deactivating group, directing incoming substituents to the meta position.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of benzyloxy-substituted aldehydes or carboxylic acids.

    Reduction: Formation of 2-(Benzyloxy)-6-aminonaphthalene.

    Substitution: Formation of meta-substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(Benzyloxy)-6-nitronaphthalene has found applications in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and materials.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Exploration of its derivatives for potential therapeutic properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-6-nitronaphthalene depends on its chemical reactivity and interactions with other molecules. The nitro group can participate in redox reactions, while the benzyloxy group can undergo various transformations, influencing the compound’s overall reactivity. The molecular targets and pathways involved would vary based on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physical Properties

The bromo analog, 2-(Benzyloxy)-6-bromonaphthalene (CAS 2234-45-9), shares the naphthalene backbone and benzyloxy group at position 2 but substitutes the nitro group with bromine at position 6. Key properties include:

Property 2-(Benzyloxy)-6-bromonaphthalene
Molecular Formula C₁₇H₁₃BrO
Molar Mass (g/mol) 313.19
Density (g/cm³) 1.395 ± 0.06
Melting Point (°C) 112–113
Predicted Boiling Point (°C) 434.6 ± 20.0
Storage Conditions Sealed in dry, 2–8°C
Hazard Classification Irritant

The bromo substituent increases molar mass compared to a hypothetical nitro analog (replacing Br with NO₂ reduces molar mass by ~34 g/mol). Bromine’s electronegativity enhances electrophilic substitution reactivity, whereas the nitro group’s strong electron-withdrawing nature would likely reduce solubility in polar solvents .

Hazards and Handling

The bromo compound is classified as an irritant, requiring precautions to avoid eye, skin, or clothing contact. Storage under dry, cool conditions (2–8°C) ensures stability.

Comparison with 6-(Benzyloxy)naphthalen-2-ol

Substituent Effects

While physical property data are unavailable in the evidence, the hydroxy group’s electron-donating nature contrasts sharply with nitro’s electron-withdrawing effects. Hydroxy groups enhance solubility in polar solvents (e.g., water or alcohols) and participation in hydrogen bonding, which could increase melting points compared to nitro or bromo analogs. However, the benzyloxy group at position 2 may offset this by introducing hydrophobicity .

General Substituent Trends

Electronic and Steric Effects

  • Nitro (-NO₂): Strong electron-withdrawing, meta-directing in electrophilic substitution, lowers pKa of adjacent protons.
  • Bromo (-Br) : Moderate electron-withdrawing, ortho/para-directing, acts as a leaving group.
  • Hydroxy (-OH) : Electron-donating, ortho/para-directing, enhances hydrogen bonding.

Predicted Properties of 2-(Benzyloxy)-6-nitronaphthalene

Based on substituent trends:

  • Melting Point : Higher than bromo analog due to nitro’s polarity (estimated 120–130°C).
  • Solubility: Lower in non-polar solvents compared to hydroxy analog.
  • Reactivity : Susceptible to reduction (e.g., catalytic hydrogenation to amine).

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